(2R)-6-(Benzyloxy)hexan-2-ol
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Overview
Description
(2R)-6-(Benzyloxy)hexan-2-ol: is an organic compound characterized by a hexane backbone with a benzyloxy group attached to the sixth carbon and a hydroxyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-(Benzyloxy)hexan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexane derivative.
Introduction of Benzyloxy Group: A benzyloxy group is introduced at the sixth carbon through a nucleophilic substitution reaction. This can be achieved using benzyl alcohol and a suitable leaving group.
Hydroxyl Group Introduction: The hydroxyl group is introduced at the second carbon through a reduction reaction. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-(Benzyloxy)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzyl alcohol, suitable leaving groups
Major Products
Oxidation: Ketones, aldehydes
Reduction: Secondary alcohols, alkanes
Substitution: Various substituted hexane derivatives
Scientific Research Applications
(2R)-6-(Benzyloxy)hexan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-6-(Benzyloxy)hexan-2-ol exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its functional groups, such as hydroxyl and benzyloxy groups.
Comparison with Similar Compounds
Similar Compounds
(2R)-6-(Methoxy)hexan-2-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-6-(Ethoxy)hexan-2-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Benzyloxy Group: The presence of the benzyloxy group imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions.
Stereochemistry: The (2R) configuration provides specific stereochemical properties that can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
271799-09-8 |
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Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2R)-6-phenylmethoxyhexan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3/t12-/m1/s1 |
InChI Key |
POEQSPGKVCZGEY-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@H](CCCCOCC1=CC=CC=C1)O |
Canonical SMILES |
CC(CCCCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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